

Technical Characterization Guide: (R)-1-(2-Chlorophenyl)ethanol

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Compound of Interest

Compound Name:	(R)-1-(2-Chlorophenyl)ethanol
CAS No.:	120466-66-2; 131864-71-6; 13524-04-4
Cat. No.:	B2680201

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Executive Summary

(R)-1-(2-Chlorophenyl)ethanol (CAS: 120466-66-2) is a high-value chiral building block used extensively in the synthesis of pharmaceutical intermediates, particularly for antihistamines and agrochemicals. Its structural uniqueness lies in the ortho-chlorine substituent, which induces significant steric and electronic effects distinguishable by spectroscopy.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and physical characterization of the (R)-enantiomer. It synthesizes data from standard chemical databases and biocatalytic literature to offer a self-validating reference for researchers.

Molecular Identity & Properties[1][2][3][4][5]

Property	Data
IUPAC Name	(1R)-1-(2-Chlorophenyl)ethanol
Common Name	(R)-2-Chloro- α -methylbenzyl alcohol
CAS Registry Number	120466-66-2
Molecular Formula	C ₈ H ₉ ClO
Molecular Weight	156.61 g/mol
Physical State	Colorless to pale yellow liquid
Chirality	(R)-Enantiomer
Optical Rotation	to (c=1, CHCl ₃)

“

Note on Optical Rotation: The specific rotation is solvent-dependent. While commercial specifications often cite

to

in chloroform, literature values in dichloromethane (DCM) are typically lower (). Ensure solvent consistency when validating enantiomeric purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-chlorine atom exerts a deshielding effect on the adjacent aromatic proton and the methine proton, distinguishing this isomer from its meta and para counterparts.

Proton NMR (

H NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.56	Doublet (d)	1H	Ar-H (C3)	Deshielded by adjacent Cl atom (ortho effect).
7.20 – 7.40	Multiplet (m)	3H	Ar-H (C4, C5, C6)	Overlapping aromatic protons.
5.26	Quartet (q)	1H	CH-OH	Coupled to methyl group (Hz). Shifted downfield by aromatic ring and oxygen.
2.0 – 2.5	Broad Singlet	1H	-OH	Position varies with concentration and H-bonding.
1.49	Doublet (d)	3H	-CH ₃	Coupled to methine proton (Hz).

Carbon NMR (

C NMR)

Solvent: CDCl₃, 100 MHz

Chemical Shift (, ppm)	Carbon Type	Assignment
141.5 – 143.0	Quaternary (C)	C-Ipso (C1)
131.0 – 132.5	Quaternary (C)	C-Cl (C2)
126.0 – 129.5	Methine (CH)	Aromatic CH (C3, C4, C5, C6)
66.5	Methine (CH)	CH-OH
23.5	Methyl (CH ₃)	CH ₃

Mass Spectrometry (MS) Analysis

The Electron Ionization (EI) mass spectrum is characterized by the chlorine isotopic cluster and alpha-cleavage fragmentation.

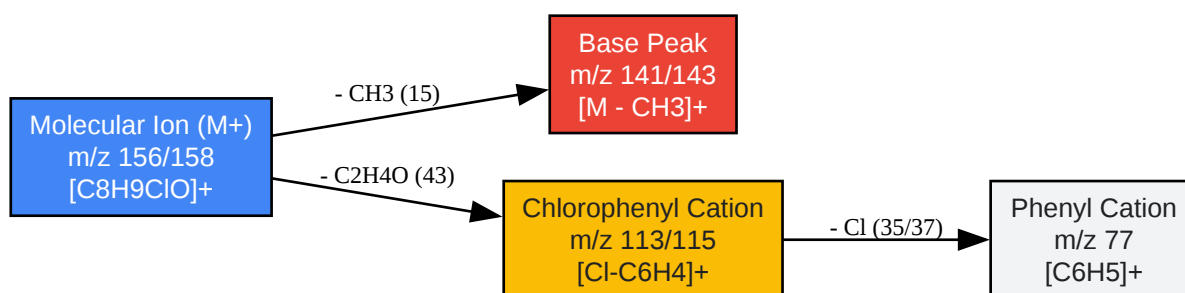
- Molecular Ion (M⁺): Observed at m/z 156 and 158 in a 3:1 ratio, confirming the presence of one chlorine atom (

Cl/

Cl).

- Base Peak (m/z 141): Formed by the loss of the methyl group (M – 15). This alpha-cleavage generates a resonance-stabilized oxonium ion.
- Chlorophenyl Cation (m/z 113/115): Formed by the loss of the hydroxyethyl moiety.

Fragmentation Pathway Visualization



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Figure 1: Proposed EI-MS fragmentation pathway for **(R)-1-(2-chlorophenyl)ethanol**.

Infrared (IR) Spectroscopy

Key functional groups identifiable in the FT-IR spectrum (neat or KBr disk):

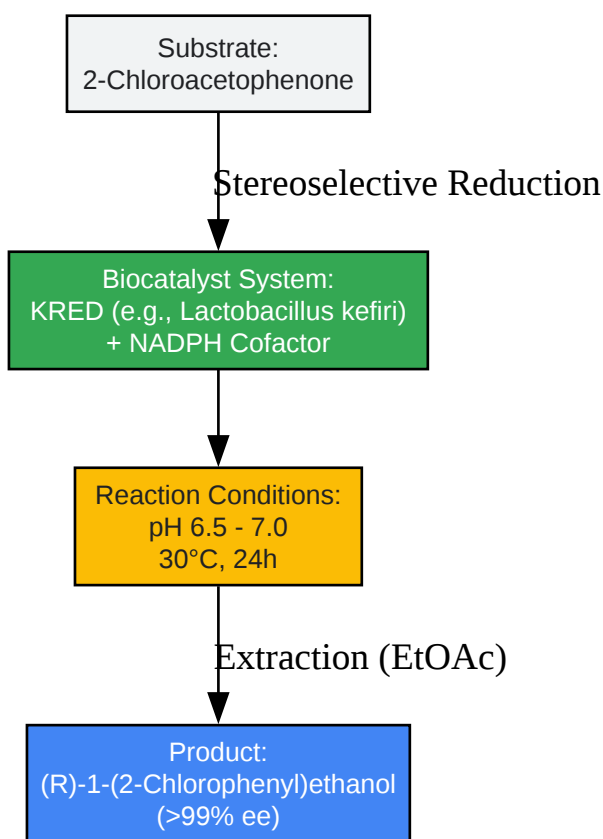
Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3300 – 3450	O–H Stretch (Broad)	Alcohol (Intermolecular H-bonding)
2900 – 2980	C–H Stretch	Alkyl (Methyl/Methine)
1570 – 1600	C=C Stretch	Aromatic Ring
1050 – 1100	C–O Stretch	Secondary Alcohol
750 – 760	C–Cl Stretch	Ortho-substituted Benzene

Experimental Protocol: Biocatalytic Synthesis

The most reliable method to obtain high enantiomeric excess (ee > 99%) of the (R)-isomer is the enzymatic reduction of 2-chloroacetophenone. Chemical reduction (e.g., NaBH₄) yields a racemate requiring subsequent resolution.

Mechanism & Workflow

The reaction utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) with an NADPH recycling system (often Glucose Dehydrogenase/Glucose).



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Figure 2: Biocatalytic synthesis workflow for high-purity (R)-enantiomer.

Step-by-Step Protocol

- Buffer Preparation: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0).
- Cofactor Mix: Dissolve NADP⁺ (10 mg) and Glucose (200 mg) in the buffer. Add Glucose Dehydrogenase (GDH) for cofactor recycling.
- Enzyme Addition: Add the specific Ketoreductase (e.g., KRED-101 or commercial equivalent known for anti-Prelog or Prelog specificity depending on the enzyme class—Lactobacillus strains often yield (R)).
- Substrate Addition: Dissolve 2-chloroacetophenone (100 mg) in a minimal amount of DMSO (2% v/v) and add to the mixture.
- Incubation: Shake at 30°C and 200 rpm for 24 hours.

- Work-up: Extract the reaction mixture with Ethyl Acetate (3 x 20 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
- Validation: Analyze ee% using Chiral HPLC (Column: Chiralpak OD-H or AD-H; Eluent: Hexane/IPA 95:5).

References

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Sources

- 1. 1-(2-Chlorophenyl)-1-ethanol(13524-04-4) 1H NMR spectrum [chemicalbook.com]
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